molecular formula C21H17ClN4O2S B11264714 3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B11264714
M. Wt: 424.9 g/mol
InChI Key: PZFVOJQUPIXGLM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a chlorophenyl group, often using chlorophenyl halides in the presence of a base.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Formation of the Sulfanyl Linkage: The final step involves the formation of a sulfanyl linkage between the pyridazine and oxadiazole rings, typically through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways, particularly those involving oxidative stress or sulfur metabolism.

    Industrial Applications: It may find use as a precursor in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with various enzymes or receptors, particularly those involved in oxidative stress or inflammation.

    Pathways Involved: It could modulate pathways related to sulfur metabolism, oxidative stress response, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    4-Chlorophenyl 4-ethoxyphenyl sulfone: Another structurally related compound, differing mainly in the presence of a sulfone group instead of the oxadiazole moiety.

Uniqueness

3-(4-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine stands out due to its unique combination of a pyridazine ring, chlorophenyl group, and oxadiazole moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H17ClN4O2S/c1-2-27-17-9-5-15(6-10-17)21-23-19(28-26-21)13-29-20-12-11-18(24-25-20)14-3-7-16(22)8-4-14/h3-12H,2,13H2,1H3

InChI Key

PZFVOJQUPIXGLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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